Monopril is a brand name for the drug Lisinopril, which belongs to a class of medications called angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors work by blocking the production of angiotensin II, a hormone that causes blood vessels to constrict. This relaxation of blood vessels lowers blood pressure [].
Monopril is a well-established treatment for hypertension, with numerous studies demonstrating its efficacy in lowering blood pressure. It is often prescribed as a first-line therapy due to its effectiveness and tolerability [].
Monopril has been shown to improve symptoms and reduce mortality in patients with heart failure. It works by reducing afterload (the force against which the heart contracts) and improving cardiac function [].
Monopril can help slow the progression of kidney disease in patients with diabetes. It does this by protecting the kidneys from the damaging effects of high blood pressure and high blood sugar [].
Research is ongoing to explore the potential benefits of Monopril in other conditions, such as stroke prevention and cognitive decline. However, more research is needed to confirm these potential benefits [].
Fosinopril Sodium is a synthetic compound classified as an angiotensin-converting enzyme (ACE) inhibitor, primarily used in the management of hypertension and heart failure. It is chemically designated as sodium (2S,4S)-4-cyclohexyl-1-{2-[(S)-(1S)-2-methyl-1-(propanoyloxy)propoxyphosphoryl]acetyl}pyrrolidine-2-carboxylate. This compound is unique among ACE inhibitors due to its phosphinate structure, which enhances its pharmacological profile and therapeutic applications. Fosinopril Sodium is marketed under the trade name Monopril and is notable for its long half-life and ability to be metabolized in both the liver and kidneys, making it suitable for patients with renal impairment .
Fosinopril is generally well-tolerated, but like any medication, it can cause side effects. Common side effects include dizziness, headache, cough, and fatigue. More serious side effects, though rare, can occur. It is crucial to consult a physician before using Monopril, especially for individuals with certain medical conditions.
Fosinopril Sodium acts as an ester prodrug that undergoes hydrolysis to form its active metabolite, fosinoprilat. This transformation occurs primarily in the gastrointestinal tract and liver, where esterases catalyze the hydrolysis reaction:
Fosinoprilat then competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure .
The primary biological activity of Fosinopril Sodium involves its role as an ACE inhibitor. By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor that also stimulates aldosterone secretion from the adrenal cortex. The resulting decrease in angiotensin II levels leads to:
The synthesis of Fosinopril Sodium involves several steps that typically include:
The detailed synthetic pathway may vary based on specific laboratory protocols but generally follows this framework to ensure high purity and yield of the final product .
Fosinopril Sodium is primarily used for:
Additionally, it has been used off-label for conditions such as acute myocardial infarction and HIV-associated nephropathy.
Fosinopril Sodium exhibits several clinically significant interactions:
These interactions highlight the importance of monitoring patient responses and adjusting dosages accordingly.
Fosinopril Sodium stands out among ACE inhibitors due to its unique phosphinate structure and dual metabolic pathways. Here are some similar compounds for comparison:
Compound Name | Structure Type | Unique Features |
---|---|---|
Enalapril | Carboxylate | Shorter half-life; primarily renal excretion |
Lisinopril | Dipeptide | No hepatic metabolism; mainly renal clearance |
Captopril | Thiol | First ACE inhibitor; not suitable for patients with renal impairment due to sulfhydryl group |
Ramipril | Carboxylate | Long half-life; prodrug requiring hepatic activation |
Fosinopril's ability to be metabolized by both liver and kidney pathways allows it to be particularly beneficial for patients with compromised renal function. This characteristic differentiates it from other ACE inhibitors that are primarily renally excreted or require hepatic activation .
Fosinopril sodium, chemically designated as (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate sodium salt, features a complex molecular architecture. The core structure comprises a pyrrolidine ring substituted with a cyclohexyl group at the 4-position and a phosphinic acid-derived side chain. The stereochemical configuration at the 2S and 4S positions is critical for angiotensin-converting enzyme (ACE) inhibition, as these chiral centers dictate spatial alignment with the enzyme's active site. The phosphinic acid moiety exists as a prodrug ester, which undergoes hepatic hydrolysis to form the active metabolite fosinoprilat.
The phosphinic acid group (-PO(OH)-) in fosinopril sodium serves dual roles:
Fosinopril sodium exhibits polymorphic behavior, with at least two distinct crystalline forms identified:
Polymorph | Stability | Solubility (mg/mL) | Hydration State |
---|---|---|---|
Form A | Metastable | 85 (pH 7.0) | Monohydrate |
Form B | Thermodynamic | 72 (pH 7.0) | Anhydrous |
The anhydrous Form B dominates commercial formulations due to superior long-term stability. Hydration states significantly impact dissolution kinetics, with the monohydrate showing 18% faster initial dissolution in simulated gastric fluid.
Fosinopril sodium demonstrates pH-dependent solubility:
Medium | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water (pH 7.4) | 100 | 25 |
Methanol | 85 | 25 |
Ethanol | 32 | 25 |
Hexane | <0.1 | 25 |
Aqueous solubility decreases markedly below pH 6.0 due to protonation of the phosphinic acid group (pKa = 3.8). Co-solvency with propylene glycol (40% v/v) enhances solubility to 220 mg/mL at pH 5.5.
Lipophilicity parameters:
System | logP | logD₇.₄ |
---|---|---|
Octanol/water | 1.9 | -0.3 |
Cyclohexane/water | 0.7 | -1.1 |
1,2-Dichloroethane/water | 2.1 | 0.8 |
The negative logD₇.₄ reflects ionization of the phosphinic acid at physiological pH, explaining its limited blood-brain barrier penetration.
Key degradation routes:
Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months in sealed containers.
Fosinopril sodium displays surfactant-like behavior with:
Aggregation reduces apparent solubility at concentrations >10 mg/mL, necessitating formulation additives like γ-cyclodextrin to inhibit micelle formation.
The industrial synthesis employs a six-step sequence:
Key intermediates:
Chiral resolution employs:
Process achieves 99.8% enantiomeric excess for the final API.
Optimization highlights:
Annual production capacity exceeds 50 metric tons across major manufacturers.
Critical impurities:
Impurity | Source | Limit (ppm) |
---|---|---|
Des-propionyl | Incomplete esterification | 300 |
Phosphonic acid | Overhydrolysis | 200 |
Dimer | Thermal condensation | 100 |
Control measures:
Process validation data show impurity profiles consistently meeting ICH Q3A guidelines.
Irritant;Health Hazard